5-Fluoro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
5-Fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .
Mode of Action
The compound interacts with its target by binding to the active site of LeuRS . This interaction blocks the function of LeuRS, thereby inhibiting protein synthesis within the microorganism . The compound can exist in two isomeric forms, and both forms have been shown to bind to LeuRS, albeit with different affinities .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway, leading to a halt in the growth and proliferation of the microorganism . This compound also participates in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds .
Result of Action
The primary result of the compound’s action is the inhibition of protein synthesis, leading to the death of the microorganism . It has shown moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in selective rhodium-catalyzed conjugate addition reactions and the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of kinesin spindle protein, which plays a crucial role in cell division . By disrupting this protein’s function, this compound can potentially halt the proliferation of cancer cells, making it a valuable compound in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . Additionally, its fluorinated aromatic ring enhances its binding affinity and specificity towards target proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target proteins, leading to prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins, resulting in desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s boronic acid group allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes such as rhodium catalysts and other metabolic proteins highlight its role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in biochemical applications, as it ensures adequate localization and concentration at the site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a fluorinated aromatic compound followed by borylation. One common method involves the reaction of 5-fluoro-2-(trifluoromethyl)iodobenzene with a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods may involve continuous flow reactors and more robust catalysts to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
5-Fluoro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUHXAQWUKBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647887 | |
Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928053-97-8 | |
Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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